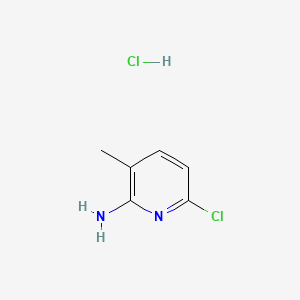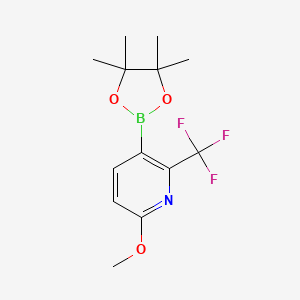
6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a boronic ester moiety attached to a pyridine ring. It is widely used in organic synthesis, particularly in the field of medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Boronic Ester: The boronic ester moiety is introduced through a reaction with tetramethyl-1,3,2-dioxaborolane under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in achieving efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(Trifluoromethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 6-Methoxy-2-(trifluoromethyl)pyridine
Uniqueness
6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C13H17BF3NO3 |
|---|---|
Peso molecular |
303.09 g/mol |
Nombre IUPAC |
6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-6-7-9(19-5)18-10(8)13(15,16)17/h6-7H,1-5H3 |
Clave InChI |
DJFUJNJOCVDWJS-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


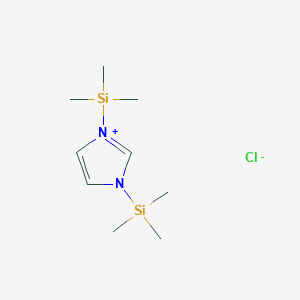


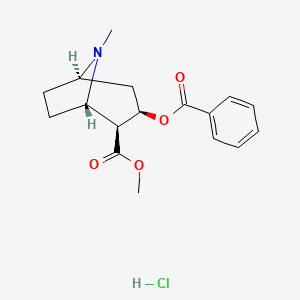

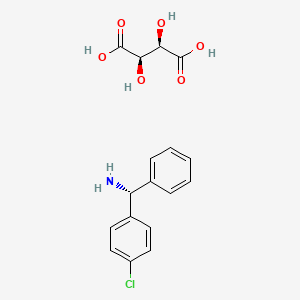
![methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13450117.png)
![2-[(2R)-2-hydroxypropoxy]phenol](/img/structure/B13450119.png)

![(S)-[(2-Cyclopentylphenoxy)methyl]-oxirane](/img/structure/B13450136.png)
![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13450147.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-[3-(2,3-dihydroxypropyl)-2-hydroxyphenyl]methylideneamino]acetamide](/img/structure/B13450151.png)
![(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13450152.png)
